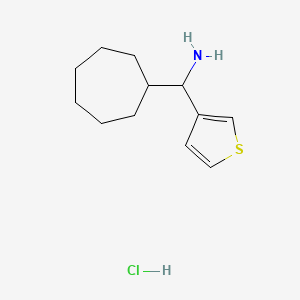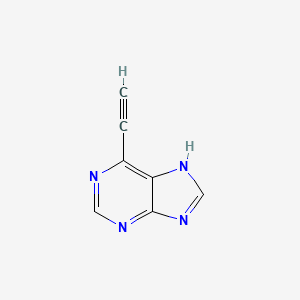
6-éthynyl-9H-purine
Vue d'ensemble
Description
“6-ethynyl-9H-purine” is a chemical compound with the molecular weight of 158.16 .
Synthesis Analysis
A series of 2,6,9-trisubstituted purine derivatives have been synthesized as nonclassical antifolates . The synthesis involves a three-step procedure using microwave irradiation . The compounds were evaluated in vitro to determine their potential effect on cell toxicity .
Molecular Structure Analysis
The InChI code for 6-ethynyl-9H-purine is 1S/C8H6N4/c1-3-6-7-8 (10-4-9-6)12 (2)5-11-7/h1,4-5H,2H3 . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The 2,6,9-trisubstituted purine derivatives have been tested for their anti-proliferative activities against various cell lines . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .
Applications De Recherche Scientifique
Développement de médicaments anticancéreux
6-éthynyl-9H-purine: s'est avérée prometteuse dans le domaine du développement de médicaments anticancéreux. Sa similitude structurelle avec les purines naturelles lui permet d'interagir avec la machinerie cellulaire, inhibant potentiellement la prolifération des cellules cancéreuses. Des études ont indiqué que des dérivés de ce composé présentent des activités anticancéreuses significatives contre les protéines réceptrices ciblées, certaines présentant des valeurs IC50 dans la plage nanomolaire, indiquant une forte puissance .
Induction de l'apoptose
Ce composé a été étudié pour son rôle dans l'induction de l'apoptose, la mort cellulaire programmée cruciale pour éliminer les cellules cancéreuses. Des recherches sur les dérivés de la purine 2,6,9-trisubstituée, qui incluent le groupe 6-éthynyle, suggèrent que ces composés peuvent déclencher l'apoptose dans les lignées cellulaires cancéreuses, offrant une voie pour traiter les cancers avec un impact minimal sur les cellules saines .
Modélisation du pharmacophore
La modélisation du pharmacophore est une méthode utilisée pour prédire les caractéristiques moléculaires nécessaires à l'activité des médicaments. Les dérivés de la this compound ont été utilisés pour développer des modèles pharmacophoriques préliminaires, identifiant des caractéristiques essentielles telles que les centres aromatiques, les centres accepteurs/donneurs d'hydrogène et les zones hydrophobes qui sont cohérentes avec l'activité cytotoxique .
Études de relation structure-activité (SAR)
Les études de SAR sont essentielles pour comprendre comment les composants structurels d'une molécule sont liés à son activité biologique. Pour la this compound, ces études ont permis d'identifier les fragments ou les groupes essentiels pour améliorer les activités anticancéreuses, guidant la synthèse de candidats médicaments chimiothérapeutiques plus puissants .
Interférence de la voie de signalisation
L'échafaudage de la purine est essentiel aux molécules biologiques qui jouent des rôles clés dans les voies de signalisation. En modifiant la structure de la purine, comme dans le cas de la this compound, les chercheurs peuvent créer des molécules qui interfèrent avec ces voies, arrêtant potentiellement la progression de maladies telles que le cancer .
Défis de la résistance aux médicaments
La combinaison de dérivés de la purine et de la pyrimidine, y compris la this compound, a donné lieu à de nouvelles molécules anticancéreuses qui relèvent les défis de la résistance aux médicaments. Il s'agit d'une avancée significative dans le développement de traitements qui restent efficaces même lorsque les cancers développent une résistance aux thérapies existantes .
Synthèse de nouveaux agents antitumoraux
La synthèse de nouveaux agents antitumoraux implique souvent l'utilisation de dérivés de la purine comme matières premières. Le groupe 6-éthynyle sur le cycle purine peut être une modification clé, conduisant au développement de nouveaux composés aux propriétés antitumorales prometteuses .
Développement de thérapies ciblées
La thérapie ciblée est un type de traitement du cancer qui cible spécifiquement les changements dans les cellules cancéreuses qui les aident à se développer, à se diviser et à se propager. Les dérivés de la this compound sont explorés pour leur potentiel à agir comme agents thérapeutiques ciblés, offrant une option de traitement plus précise et moins toxique par rapport à la chimiothérapie traditionnelle .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-ethynyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase implicated in various disease states, particularly cancers . The compound acts as a covalent inhibitor of Nek2 by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase .
Mode of Action
6-Ethynyl-9H-purine interacts with its target, Nek2 kinase, by forming a covalent bond with the Cys22 residue . This interaction is facilitated by the ethynyl group of the compound, which is positioned close to Cys22 and is compatible with the stereoelectronic requirements of a Michael addition .
Biochemical Pathways
6-Ethynyl-9H-purine affects the purine metabolism pathway . Purines are essential components of all living cells, required for energy metabolism and biosynthesis of RNA and DNA . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) via 10 highly conserved steps .
Result of Action
The molecular and cellular effects of 6-Ethynyl-9H-purine’s action include the inhibition of Nek2 kinase, leading to growth inhibition in selected breast and leukemia cell lines . The compound exhibits >5–10-fold selectivity for Nek2 over other kinases .
Action Environment
The action, efficacy, and stability of 6-Ethynyl-9H-purine can be influenced by various environmental factors. For instance, the inherent reactivity of various sites in the DNA helix and the electrostatic environment of individual atoms can influence their reactivity . .
Analyse Biochimique
Biochemical Properties
6-ethynyl-9H-purine plays a crucial role in biochemical reactions, particularly as a covalent inhibitor of specific enzymes. One of the primary enzymes it interacts with is Nek2 kinase, a protein kinase implicated in cell cycle regulation and cancer progression . The ethynyl group of 6-ethynyl-9H-purine forms a covalent bond with the cysteine residue (Cys22) near the catalytic domain of Nek2 kinase, leading to irreversible inhibition of the enzyme . This interaction is highly specific and time-dependent, making 6-ethynyl-9H-purine a valuable tool for studying kinase activity and developing targeted cancer therapies .
Cellular Effects
6-ethynyl-9H-purine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by targeting Nek2 kinase, which is essential for mitotic progression . This inhibition disrupts cell division and induces cell cycle arrest, ultimately leading to apoptosis in cancer cells . Additionally, 6-ethynyl-9H-purine influences cell signaling pathways by modulating the activity of other kinases and signaling proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-ethynyl-9H-purine involves its covalent binding to the cysteine residue (Cys22) in the catalytic domain of Nek2 kinase . This binding occurs through a Michael addition reaction, where the ethynyl group of 6-ethynyl-9H-purine acts as an electrophile and reacts with the nucleophilic thiol group of cysteine . This covalent modification inhibits the kinase activity of Nek2, preventing its phosphorylation of downstream substrates and disrupting cell cycle progression . Furthermore, 6-ethynyl-9H-purine has been shown to selectively inhibit Nek2 over other kinases, highlighting its specificity and potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethynyl-9H-purine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against Nek2 kinase for extended periods . Prolonged exposure to 6-ethynyl-9H-purine can lead to degradation and loss of activity, necessitating careful handling and storage . Long-term studies have shown that continuous treatment with 6-ethynyl-9H-purine can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-ethynyl-9H-purine vary with different dosages in animal models. At low doses, the compound effectively inhibits Nek2 kinase activity and suppresses tumor growth without causing significant toxicity . At higher doses, 6-ethynyl-9H-purine can induce adverse effects, including hepatotoxicity and myelosuppression . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity in preclinical studies .
Metabolic Pathways
6-ethynyl-9H-purine is involved in several metabolic pathways, primarily related to its role as a kinase inhibitor. The compound is metabolized by hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, 6-ethynyl-9H-purine can influence metabolic flux by modulating the activity of key enzymes involved in nucleotide synthesis and degradation . These interactions can impact metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-ethynyl-9H-purine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of 6-ethynyl-9H-purine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 6-ethynyl-9H-purine is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with Nek2 kinase and other target proteins . Additionally, 6-ethynyl-9H-purine may be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in inhibiting cellular processes .
Propriétés
IUPAC Name |
6-ethynyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



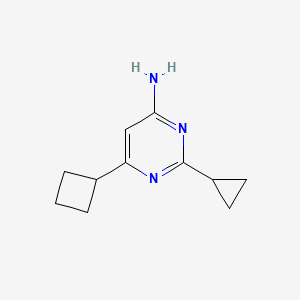

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

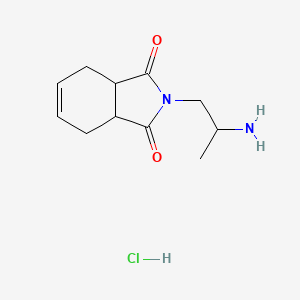
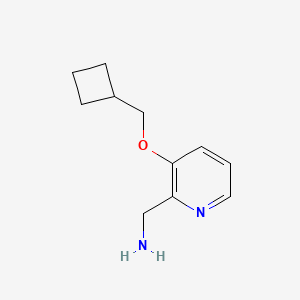

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

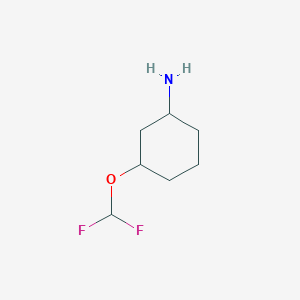
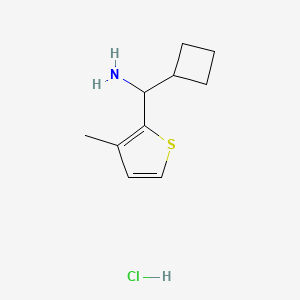
![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
